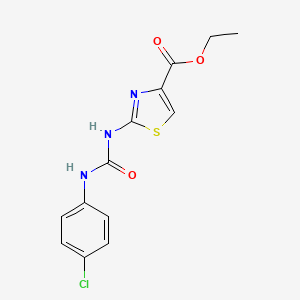

Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVBQJYCALMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Used in the development of agrochemicals and as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-Ureido Derivatives

Key Observations:

Substituent Effects :

- Chlorophenyl Position : The target compound’s 4-chlorophenyl group contrasts with Compound 10f’s 3-chlorophenyl substitution . Positional isomerism may influence steric and electronic interactions with biological targets.

- Trifluoromethyl vs. Chlorine : Compounds 10d and 10e (4- and 3-trifluoromethylphenyl, respectively) exhibit higher molecular weights (~548 Da) compared to chlorinated analogs (e.g., 10f at 514 Da), suggesting that electron-withdrawing groups like -CF₃ enhance metabolic stability but may reduce synthetic yields .

Functional Group Variations: Ureido vs. Amino Linkage: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate replaces the ureido group with an amino linkage, demonstrating that the ureido moiety (with additional hydrogen-bonding capacity) may be critical for specific biological interactions, such as antiviral activity , whereas the amino derivative shows potency in stem cell reprogramming .

Synthetic Efficiency: Yields for piperazine-containing analogs (e.g., 10d–10f) range from 89–93% , indicating robust synthetic protocols for complex derivatives.

Biological Activity

Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiazole ring linked to a urea moiety and a chlorophenyl substituent, which contributes to its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes:

- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of bacterial and fungal strains. It disrupts bacterial cell wall synthesis, which is crucial for bacterial growth and proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes involved in the inflammatory response, leading to reduced inflammation in various models .

- Anticancer Potential : Research indicates that it can influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A systematic evaluation of its antimicrobial properties revealed the following:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | Moderate |

| Aspergillus niger | 16 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Staphylococcus aureus | 32 µg/mL | Moderate |

The data indicates that the compound exhibits moderate activity against Gram-positive bacteria and some fungi, while showing less efficacy against Gram-negative bacteria like E. coli .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Chemistry & Biology Interface evaluated various derivatives of thiazole compounds, including this compound. The results demonstrated that modifications in the chlorophenyl group significantly influenced antimicrobial activity, with certain substitutions enhancing efficacy against specific strains .

- Cancer Cell Line Studies : Another investigation focused on the effects of this compound on cancer cell lines. It was found that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the chlorophenyl group plays a crucial role in enhancing the compound's biological activity. Substituents on this aromatic ring can be modified to optimize potency and selectivity for specific targets:

- Electron-Withdrawing Groups : Increase antimicrobial activity.

- Electron-Donating Groups : Generally decrease activity against microbial strains.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving:

- Condensation of 4-chlorophenyl isocyanate with thiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .

- Optimization of parameters (e.g., temperature, solvent polarity, and reaction time) to minimize side products. For example, prolonged reflux (>4 hours) may improve yield but risks decomposition .

- Purification via column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and urea/thiazole connectivity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .

- X-ray crystallography (using SHELX software): Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What are the primary biological targets or activities associated with this compound?

- Thiazole-urea hybrids exhibit activity against enzymes (e.g., kinases) or receptors due to hydrogen-bonding interactions via the urea group .

- Preclinical studies suggest antimicrobial and anticancer potential, assessed via in vitro assays (e.g., MIC for antimicrobial activity, IC50 in cancer cell lines) .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or impurity formation?

- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity but require strict moisture control to prevent hydrolysis .

- Catalyst screening: Substituting acetic acid with stronger acids (e.g., HCl) or bases (e.g., TEA) can accelerate urea formation .

- Process monitoring: Real-time HPLC tracking identifies intermediates, enabling timely adjustments .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay standardization: Discrepancies in IC50/MIC values may arise from variations in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. aqueous buffers). Cross-validation using unified protocols is critical .

- Metabolic stability checks: Conflicting in vivo vs. in vitro results may stem from rapid hepatic metabolism, necessitating pharmacokinetic profiling .

Q. How does the phenyl ring's substitution pattern (e.g., chloro, fluoro) influence bioactivity and selectivity?

- Electron-withdrawing groups (Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., 4-chlorophenyl improves target affinity over non-halogenated analogs) .

- Positional effects: 4-Chloro substitution maximizes steric and electronic complementarity compared to 3-chloro or 2,4-dichloro derivatives, as shown in SAR tables .

Q. What experimental designs are recommended for elucidating the mechanism of action?

- Biochemical assays: Fluorescence polarization or SPR quantify binding kinetics to purified targets (e.g., kinases) .

- Cellular models: CRISPR-edited cell lines or siRNA knockdowns validate target specificity .

- Molecular docking: Predict interactions using crystallographic data (e.g., PDB entries) to guide mutagenesis studies .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Fluorine incorporation: Replacing chloro with fluoro groups reduces metabolic oxidation while maintaining electronic effects .

- Ester-to-amide conversion: Replacing the ethyl ester with a carboxamide group enhances hydrolytic stability, as seen in analogs .

Data Contradiction Analysis

Q. Why do certain analogs show divergent activity in enzyme vs. cell-based assays?

- Membrane permeability: Bulky substituents (e.g., phenethyl groups) may hinder cellular uptake despite strong in vitro enzyme inhibition .

- Off-target effects: Cell-based assays integrate complex signaling pathways, masking target-specific activity observed in purified systems .

Q. How should researchers interpret conflicting crystallographic and computational docking results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.